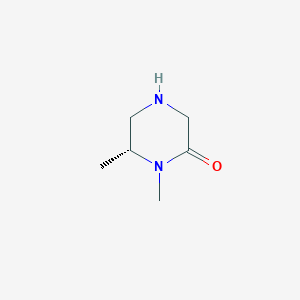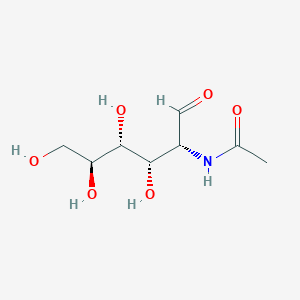
aldehydo-N-acetyl-D-mannosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aldehydo-N-acetyl-D-mannosamine: is a derivative of N-acetylmannosamine, which is an important intermediate in the biosynthesis of sialic acids. It is an open-chain aldehyde form with D-configuration and plays a crucial role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldolase Treatment of Sialic Acid: This method involves the enzymatic conversion of sialic acid to aldehydo-N-acetyl-D-mannosamine and pyruvic acid.
Base-Catalyzed Epimerization of N-acetylglucosamine: This process uses strong bases to convert N-acetylglucosamine to this compound.
Rhodium(II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium(II) catalysts to achieve the oxidative cyclization of glucal 3-carbamates, resulting in the formation of this compound.
Industrial Production Methods: this compound is produced on an industrial scale by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Aldehydo-N-acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of sialic acids, which are important in glycoprotein and glycolipid biosynthesis .
Biology:
- Plays a role in the metabolic pathways of sialic acid biosynthesis, which is crucial for cell signaling and recognition processes .
Medicine:
- Investigated for its potential in treating GNE myopathy, a genetic muscle disease caused by a deficiency in the enzyme responsible for sialic acid biosynthesis .
Industry:
Mecanismo De Acción
Aldehydo-N-acetyl-D-mannosamine exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase . These enzymes facilitate the conversion of this compound to N-acetylneuraminic acid, which is then incorporated into glycoproteins and glycolipids .
Comparación Con Compuestos Similares
N-acetylglucosamine: A precursor in the biosynthesis of aldehydo-N-acetyl-D-mannosamine.
N-acetylneuraminic acid: The final product in the biosynthesis pathway involving this compound.
Glucosamine: A related amino sugar that is also involved in the biosynthesis of glycoproteins and glycolipids.
Uniqueness: this compound is unique due to its role as a direct precursor in the biosynthesis of sialic acids, which are essential for various biological functions, including cell signaling and immune response .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
N-[(2R,3S,4R,5S)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m0/s1 |
Clave InChI |
MBLBDJOUHNCFQT-XAMCCFCMSA-N |
SMILES isomérico |
CC(=O)N[C@@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


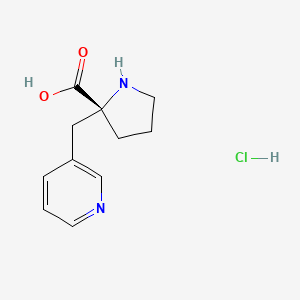
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)

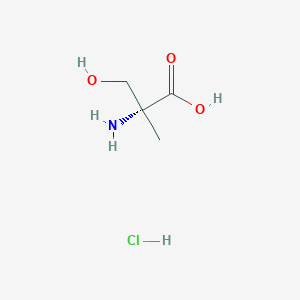
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
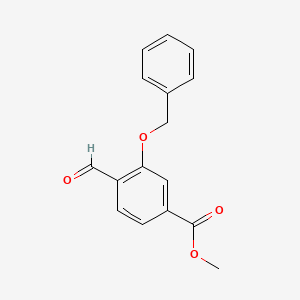
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
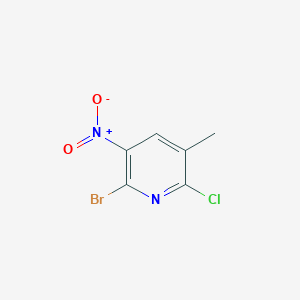

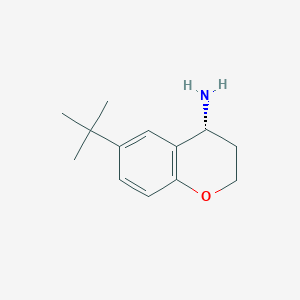
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)

![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
